2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
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Overview
Description
2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone typically involves several steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorophenol and 4-methylpiperazine.
Ether Formation: The phenol group of 5-bromo-2-chlorophenol is reacted with an appropriate alkylating agent to form the ether linkage.
Ketone Formation: The resulting ether is then subjected to a Friedel-Crafts acylation reaction to introduce the ethanone group.
Final Coupling: The intermediate product is then coupled with 4-methylpiperazine under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.
2-(5-Bromo-2-chlorophenoxy)-1-(4-ethylpiperazin-1-yl)ethanone: Similar structure but with an ethyl group on the piperazine ring.
2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness
The uniqueness of 2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(5-bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O2/c1-16-4-6-17(7-5-16)13(18)9-19-12-8-10(14)2-3-11(12)15/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMDDRPZAQZKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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